REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1.[F:15][CH:16]([F:33])[CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[C:20]=1[S:29](Cl)(=[O:31])=[O:30].N1C=C(C)C=C(C)C=1>CS(C)=O>[F:33][CH:16]([F:15])[CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[C:20]=1[S:29]([NH:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1)(=[O:30])=[O:31]
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Name
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|
Quantity
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7.8 g
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Type
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reactant
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Smiles
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NC1=NN2C(=NC=C(C2=N1)OC)OC
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Name
|
|
Quantity
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13 g
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Type
|
reactant
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Smiles
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FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl)F
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Name
|
|
Quantity
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31 g
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Type
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reactant
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Smiles
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N1=CC(=CC(=C1)C)C
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Name
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|
Quantity
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0.04 g
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Type
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catalyst
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Smiles
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CS(=O)C
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Type
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CUSTOM
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Details
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stirred at ambient conditions for 8.5 hours, with a slight rise in temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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resulting from a reaction exotherm
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Type
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FILTRATION
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Details
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The reaction slurry was filtered
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Type
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CUSTOM
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Details
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the wet cake solids were transferred to a separate vessel
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Type
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ADDITION
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Details
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slurried in a mixture of 15% sulfuric acid (80 mL) and acetonitrile (20 mL)
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Type
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STIRRING
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Details
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The mixture was stirred for 25 minutes
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Duration
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25 min
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the solids washed with water
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Type
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CUSTOM
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Details
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After drying under vacuum at 55° C.
|
Reaction Time |
8.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |